molecular formula C24H30N4O4 B2505794 Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622363-06-8

Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2505794
CAS No.: 622363-06-8
M. Wt: 438.528
InChI Key: IWVDHLURKJFMSA-UHFFFAOYSA-N
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Description

Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Pyrido and Thieno Pyrimidines:

    • Research has highlighted the synthesis of novel pyrido and thieno pyrimidine derivatives, demonstrating the chemical versatility of these compounds. For instance, studies have successfully synthesized pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the potential for creating diverse molecular structures with varied biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • Catalytic Synthesis and Formation of Heterocyclic Derivatives:

    • The compound and its related chemicals have been involved in catalytic synthesis processes. For example, research has demonstrated the catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides to form various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
  • Electroorganic Synthesis of Pyrimidine Derivatives:

    • Electroorganic synthesis methods have been employed to create pyrimidine derivatives from compounds similar to the one . These methods highlight the use of an electrogenerated base to facilitate the synthesis process, offering an environmentally friendly approach with high yields and wide applicability (Veisi, Maleki, & Farokhzad, 2017).
  • Biological Evaluation and Potential Activities:

    • Certain derivatives synthesized from related compounds have undergone biological evaluation, revealing potential antibacterial, antifungal, and antitumor activities. This underscores the therapeutic potential of these compounds and their derivatives in medicinal chemistry (Shanmugasundaram et al., 2011).
  • Complex Synthesis and Applications in Medicinal Chemistry:

    • Research has also delved into more complex synthesis routes to create disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, further indicating the vast potential of these compounds in developing new therapeutic agents (Shaabani et al., 2009).

Properties

IUPAC Name

prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-7-14-32-23(30)18-15(4)25-21-20(22(29)27(6)24(31)26(21)5)19(18)16-10-12-17(13-11-16)28(8-2)9-3/h7,10-13,19,25H,1,8-9,14H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDHLURKJFMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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